molecular formula C10H10ClN3O B11813422 2-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine

2-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine

Katalognummer: B11813422
Molekulargewicht: 223.66 g/mol
InChI-Schlüssel: CDOGBSWHYDXOBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine is a chemical compound with the molecular formula C10H10ClN3O This compound features a 1,2,4-oxadiazole ring substituted with a 3-chlorophenyl group and an ethanamine chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the 3-chlorophenyl group and the ethanamine chain. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-chlorobenzohydrazide with ethyl chloroacetate in the presence of a base can yield the desired oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(3-Chlorophenyl)ethylamine: Similar structure but lacks the oxadiazole ring.

    3-(3-Chlorophenyl)-1,2,4-oxadiazole: Similar structure but lacks the ethanamine chain.

Uniqueness

2-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine is unique due to the presence of both the oxadiazole ring and the ethanamine chain, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H10ClN3O

Molekulargewicht

223.66 g/mol

IUPAC-Name

2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine

InChI

InChI=1S/C10H10ClN3O/c11-8-3-1-2-7(6-8)10-13-9(4-5-12)15-14-10/h1-3,6H,4-5,12H2

InChI-Schlüssel

CDOGBSWHYDXOBD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.